5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(3-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Description
Synthesis Analysis
A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound was established based on spectral data, elemental analyses, and alternative synthetic routes whenever possible .Chemical Reactions Analysis
The compound was synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Scientific Research Applications
Polyfunctional Fused Heterocyclic Compounds Synthesis
Researchers have explored the synthesis of polyfunctional fused heterocyclic compounds via reactions involving indene-1,3-diones. These synthetic pathways lead to the creation of compounds with potential applications in medicinal chemistry and drug development due to their complex heterocyclic structures, which may interact with biological targets in unique ways. The synthesis involves reactions with amines and other reagents to create a variety of heterocyclic compounds, demonstrating the versatility and potential utility of these synthetic methods in creating novel chemical entities (Hassaneen et al., 2003).
Novel Heterocyclic Compounds for Anti-Inflammatory and Analgesic Applications
Another area of application involves the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds have been evaluated for their anti-inflammatory and analgesic activities. Some of these compounds have shown promising results as COX-1/COX-2 inhibitors, with significant analgesic and anti-inflammatory effects, suggesting their potential use in developing new therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).
Anticancer Activity of Benzimidazole Derivatives
The synthesis of 5-substituted 2-methylbenzimidazoles with potential anticancer activity has also been reported. These compounds were tested against various human cancer cell lines, with some showing significant potency. This research highlights the potential application of such compounds in cancer therapy, where they could serve as leads for the development of new anticancer drugs (El-Naem et al., 2003).
Nonlinear Optical Properties for Device Applications
The investigation of novel styryl dyes' third-order nonlinear optical properties has shown significant potential for device applications, such as in optical limiters and photonic devices. These compounds exhibit strong two-photon absorption, making them suitable candidates for developing nonlinear optical materials (Shettigar et al., 2009).
Properties
IUPAC Name |
5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-(3-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O5S/c1-25-19-17(21(30)26(2)22(25)31)20(34-13-16(29)27-10-5-3-4-6-11-27)24-18(23-19)14-8-7-9-15(12-14)28(32)33/h7-9,12H,3-6,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULENTECWZCJHHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])SCC(=O)N4CCCCCC4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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